

An In-depth Technical Guide to Larazotide as a Tight Junction Regulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Larazotide

Cat. No.: B1674505

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate (formerly AT-1001) is a synthetic, single-chain octapeptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a first-in-class tight junction regulator.^{[1][2][3]} It was developed to counteract the effects of zonulin, a key protein involved in the reversible modulation of intestinal permeability.^{[4][5][6]} Dysregulation of tight junctions, leading to increased intestinal permeability or "leaky gut," is implicated in the pathogenesis of various autoimmune and inflammatory conditions, most notably celiac disease.^{[7][8][9][10]} **Larazotide** is designed to act locally in the gastrointestinal tract, restoring the barrier function of the intestinal epithelium by preventing the disassembly of tight junctions.^{[1][11]}

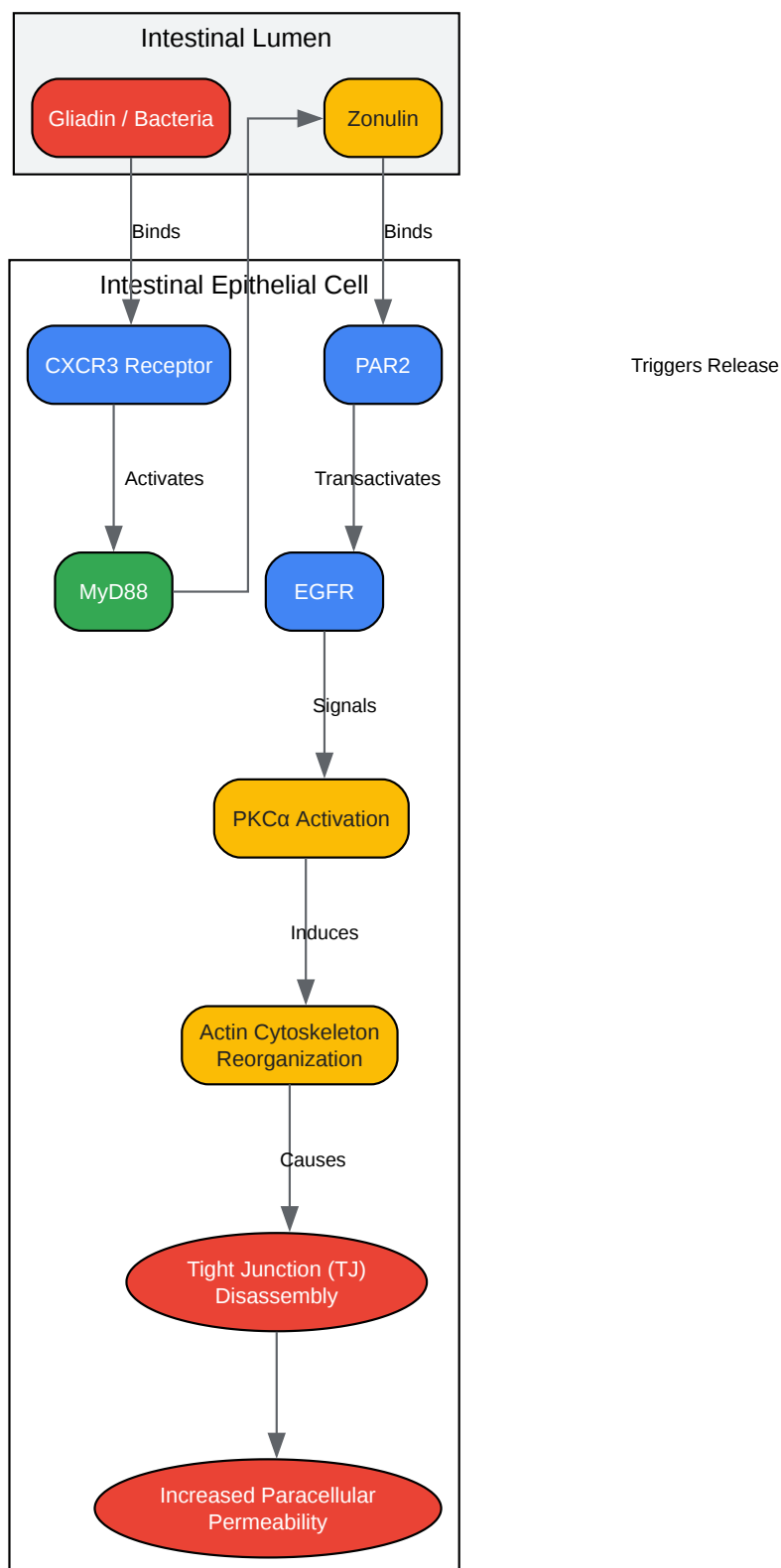
Structurally, **Larazotide** is derived from the zonula occludens toxin (Zot), an enterotoxin produced by *Vibrio cholerae*.^{[1][12][13]} The discovery that Zot could reversibly open tight junctions led to the identification of its human analogue, zonulin, providing a novel therapeutic target for conditions characterized by barrier dysfunction.^{[6][14]}

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of **Larazotide** involves the antagonism of the zonulin signaling pathway, which is a critical regulator of paracellular permeability in the intestine.

1. The Zonulin Signaling Cascade: In genetically susceptible individuals, luminal triggers such as gliadin (a component of gluten) and certain bacteria can bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1][14] This interaction initiates a MyD88-dependent signaling cascade, leading to the release of zonulin into the intestinal lumen.[1][13]

Released zonulin then binds to specific receptors on the apical surface of intestinal epithelial cells, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[1][14][15] The binding to PAR2 leads to the transactivation of EGFR.[1][14] This receptor engagement triggers a downstream cascade involving protein kinase C (PKC α), which leads to the phosphorylation of tight junction proteins like zonula occludens-1 (ZO-1) and an increase in intracellular calcium.[1][9] This cascade culminates in the reorganization and contraction of the actin cytoskeleton, causing the physical displacement of tight junction proteins and opening the paracellular pathway.[1][9] This allows antigens like gliadin to pass from the lumen into the lamina propria, where they can trigger an inflammatory immune response.[1]

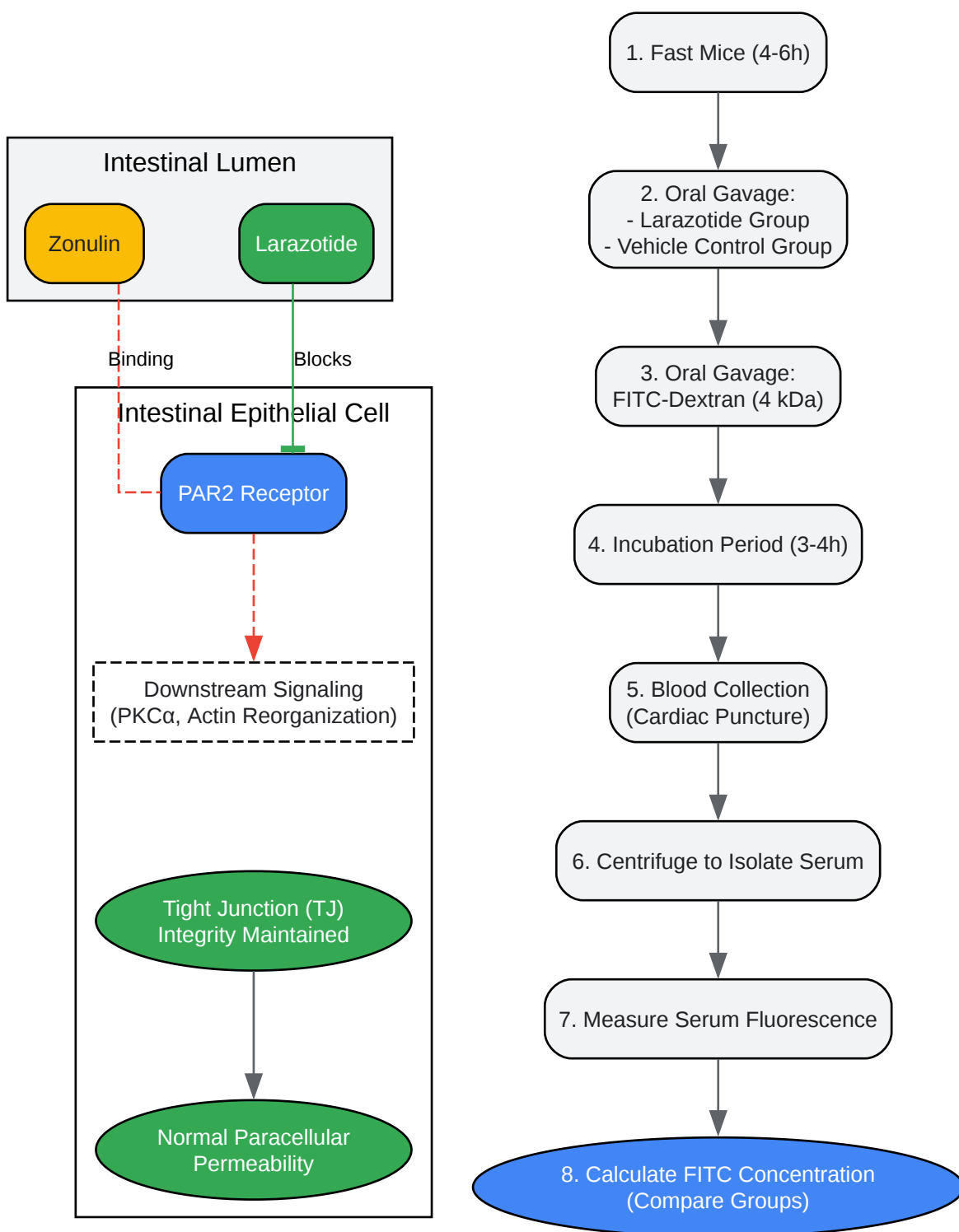


[Click to download full resolution via product page](#)

Caption: The Zonulin-Mediated Signaling Pathway for Tight Junction Disassembly.

2. **Larazotide** as a Zonulin Antagonist: **Larazotide** acts as a competitive antagonist in this pathway.[1][16] By mimicking a region of zonulin, it is thought to block the binding of endogenous zonulin to its receptors (primarily PAR2) on the intestinal epithelial surface.[13][17] This preventative action inhibits the entire downstream signaling cascade. Consequently, **Larazotide** prevents the phosphorylation-dependent actin filament rearrangement, stabilizes the localization of key tight junction proteins like ZO-1 and occludin, and maintains the integrity of the epithelial barrier.[1][18][19]

Recent evidence also suggests a potential secondary mechanism involving the inhibition of myosin light chain kinase (MLCK).[1][16] MLCK activation leads to contraction of the perijunctional actin-myosin ring, which applies tension to tight junctions and increases permeability. By inhibiting MLCK, **Larazotide** may further reduce this tension, facilitating tight junction closure.[1][16]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 5. wisconsinfunctionalmed.com [wisconsinfunctionalmed.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Larazotide — Recess Rx [recessrx.com]
- 12. researchgate.net [researchgate.net]
- 13. Larazotide - Wikipedia [en.wikipedia.org]
- 14. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]

- 18. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Larazotide as a Tight Junction Regulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#larazotide-as-a-tight-junction-regulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com